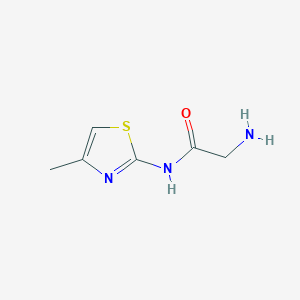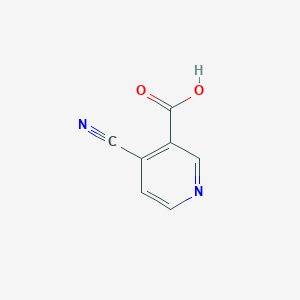
2-Amino-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses a series of N-phenyl-(2-aminothiazol-4-yl)acetamides, which are structurally related to 2-Amino-N-(4-methylthiazol-2-yl)acetamide, and their potential as selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes . The second paper focuses on the synthesis and crystal structure of a different compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, which shares a similar acetamide group but differs significantly in the rest of its molecular structure .
Synthesis Analysis
The synthesis of related compounds, such as the N-phenyl-(2-aminothiazol-4-yl)acetamides, involves preparing derivatives with a phenoxypropanolamine moiety and evaluating their biological activities . Although the exact synthesis method for 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not provided, it can be inferred that similar synthetic routes could be explored, possibly involving the condensation of appropriate thiazole derivatives with acetamide or related precursors.
Molecular Structure Analysis
While the molecular structure of 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not directly analyzed in the papers, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, has been determined using X-ray diffractometry . This analysis revealed intramolecular hydrogen bonding that stabilizes the molecular conformation. For 2-Amino-N-(4-methylthiazol-2-yl)acetamide, one could expect similar intramolecular interactions due to the presence of amino and acetamide groups, which are known to participate in hydrogen bonding.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for 2-Amino-N-(4-methylthiazol-2-yl)acetamide. However, the first paper indicates that the N-phenyl-(2-aminothiazol-4-yl)acetamides exhibit agonistic activity against β3-adrenergic receptors and hypoglycemic activity in a rodent model of diabetes . This suggests that compounds with the 2-aminothiazol moiety can interact with biological targets and elicit physiological responses, which could be relevant for the chemical reactivity of 2-Amino-N-(4-methylthiazol-2-yl)acetamide in a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-(4-methylthiazol-2-yl)acetamide are not detailed in the provided papers. However, based on the structural similarities with the compounds discussed, it can be hypothesized that 2-Amino-N-(4-methylthiazol-2-yl)acetamide would exhibit properties typical of acetamide derivatives, such as moderate solubility in water, potential for hydrogen bonding, and the ability to form crystalline structures under suitable conditions . The presence of the 4-methylthiazol group could also influence the compound's lipophilicity and electronic properties, which would be important for its interaction with biological molecules.
Applications De Recherche Scientifique
Local Anesthetic Activities : Synthesis of various 2-aminothiazole and 2-aminothiadiazole derivatives, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, demonstrated local anesthetic activity, evaluated using a rat sciatic nerve model (Badiger et al., 2012).
Anticancer Agents : New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed promising anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, indicating their potential as anticancer agents (Evren et al., 2019).
Antiexudative Activity : Studies on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides indicated significant antiexudative properties, suggesting their potential for therapeutic applications (Chalenko et al., 2019).
Antioxidant Agents : The synthesis of new 5-arylazo-2-chloroacetamido thiazole derivatives and their evaluation as antioxidant agents provide insights into the potential use of these compounds in oxidative stress-related conditions (Hossan, 2020).
Antibacterial Activity : Optically active 2-oxaisocephems substituted with 2-aminothiazol-4-yl groups showed broad-spectrum antibacterial activity, particularly effective against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tsubouchi et al., 1995).
Antimicrobial Activity : The synthesis of Schiff bases from 2-acetamidobenzaldehyde and 2-aminothiazole derivatives, and their subsequent use in creating Zn(II) chelates, demonstrated antibacterial properties against various pathogenic strains (Chohan et al., 2003).
Orientations Futures
The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Propriétés
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWAWRXWNJTGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methylthiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)

